molecular formula C6H6BrNO B021118 4-Bromo-2-methoxypyridine CAS No. 100367-39-3

4-Bromo-2-methoxypyridine

Cat. No.: B021118
CAS No.: 100367-39-3
M. Wt: 188.02 g/mol
InChI Key: YFTGMMXMLPTTAY-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxypyridine is an organic compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by methoxy and bromo groups, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Safety and Hazards

When handling 4-Bromo-2-methoxypyridine, it’s advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

4-Bromo-2-methoxypyridine is a pyridine derivative that serves as a high-activity, easily coordinated organic ligand . It plays a key role in homogeneous catalysis involving transition metals . It is also used in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is exceptionally mild and functional group tolerant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in the synthesis of various pharmaceuticals and fine chemicals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and an organoboron reagent . Additionally, the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxypyridine can be synthesized through various methods. One common approach involves the bromination of 2-methoxypyridine. This process typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective substitution at the 4-position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions with optimized conditions to maximize yield and purity. The reaction is often carried out in a solvent such as dichloromethane or acetonitrile, with careful temperature control to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    4-Bromo-2-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.

    2-Bromo-4-methoxypyridine: The positions of the bromo and methoxy groups are reversed.

Uniqueness: 4-Bromo-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective reactions and as a precursor for synthesizing complex molecules .

Properties

IUPAC Name

4-bromo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGMMXMLPTTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555220
Record name 4-Bromo-2-methoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-39-3
Record name 4-Bromo-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100367-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methoxypyridine
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Synthesis routes and methods

Procedure details

4-Bromo-2-chloropyridine, sodium methoxide (1.6 equiv.) and toluene (6.1 volumes) were heated to 95° C. for 40 h. Toluene (6.1 volumes) and water (3 volumes) were added and the lower aqueous phase cut away. The organic was washed with water (1.5 volumes) and then the volatiles evaporated to give the title compound as an oil. HRMS (ES, M+H) Calcd 187.9711. Found 187.9711.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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